2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a class of compounds known as pinacol esters of boronic acids. These molecules are valuable in organic synthesis due to the presence of a boron atom bonded to two hydroxyl groups. This B(OH)2 moiety can undergo Suzuki-Miyaura coupling reactions [], a powerful tool for constructing carbon-carbon bonds.
The dihydrofuran ring in the molecule suggests potential applications in the synthesis of heterocyclic compounds. Heterocycles are organic molecules containing atoms other than carbon in the ring structure. They are prevalent in many natural products and pharmaceuticals [].
While dedicated research on 2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is scarce in scientific literature, similar pinacol boronic esters containing a dihydrofuran ring have been explored in research. For instance, 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane (a close structural analogue) has been utilized as a building block in the synthesis of complex natural products [].
2-(2,5-Dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula and a molecular weight of approximately 196.05 g/mol. The compound features a dioxaborolane ring structure, which is significant in various chemical applications due to its unique reactivity and stability. The presence of the 2,5-dihydrofuran moiety adds to its structural complexity and potential utility in organic synthesis and medicinal chemistry .
These reactions demonstrate the compound's versatility in synthetic organic chemistry .
While specific biological activities of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively documented, its structural components suggest potential interactions with biological systems. Preliminary toxicity assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies would be necessary to elucidate its pharmacological properties or potential therapeutic applications.
The synthesis of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
The exact synthetic route can vary based on available starting materials and desired purity levels .
The compound finds applications in various fields:
Several compounds share structural similarities with 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3,6-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran | 287944-16-5 | 0.80 |
2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1073339-07-7 | 0.79 |
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 507462-88-6 | 0.77 |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-97-4 | 0.75 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yloxy)phenol | 1142363-56-1 | 0.74 |
These compounds exhibit variations in functional groups or structural arrangements but retain the core dioxaborolane framework. The uniqueness of 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of the dioxaborolane structure with the dihydrofuran moiety which may impart distinct chemical properties and reactivity patterns compared to its analogs .
Transition metal catalysts enable efficient borylation of dihydrofuran derivatives to access 2-(2,5-dihydrofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Palladium-based systems dominate this domain, with chiral phosphino-oxazoline (PHOX) ligands facilitating enantioselective conjunctive coupling of cyclic boron ate complexes. For instance, Pd/L9 catalysts achieve up to 96% yield in spirocyclic boronate formation, as demonstrated in enantioselective synthesis of carbocyclic tertiary boronic esters. Nickel catalysis offers a cost-effective alternative, particularly for heteroaryl substrates. NiCl₂(dppp) with PPh₃ in ethanol mediates borylation of bromothiophenes at room temperature, yielding 94% product. Manganese catalysts, activated in situ, enable C(sp²)–H borylation of furans under blue light irradiation, though yields remain moderate (≤83%).
Table 1: Representative Transition Metal-Catalyzed Borylation Conditions
Catalyst System | Substrate | Yield (%) | Selectivity (er) | Reference |
---|---|---|---|---|
Pd/L9 (PHOX ligand) | Spirocyclic ate complex | 96 | 98:2 | |
NiCl₂(dppp)/PPh₃ | 3-Bromothiophene | 94 | N/A | |
Mn(CO)₅Br/DTBM-SEGPHOS | 2-Methylfuran | 83 | 92:8 |
Grignard reagents react with pinacolborane (HBpin) under Barbier conditions to form boronic esters without Wurtz coupling byproducts. Allylic and benzylic halides exhibit high efficiency, with 2.0 equivalents of allyl bromide and 1.2 equivalents of Mg⁰ achieving 90% conversion. Neat HBpin ensures stability, while tetrahydrofuran solvent optimizes reaction kinetics. For example, phenylmagnesium bromide reacts with HBpin at 25°C to yield 91% phenylboronic ester within 4 hours.
Table 2: Grignard-Mediated Synthesis of Boronic Esters
Grignard Reagent | HBpin Equivalents | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
AllylMgBr | 1.0 | 25 | 90 | |
PhMgBr | 1.1 | 25 | 91 | |
3-ThienylMgCl | 1.0 | 25 | 85 |
Pinacol esters stabilize boronic acids during synthesis, with diethanolamine (DEA)-mediated transesterification enabling efficient deprotection. Transesterification of 2-(2,5-dihydrofuran-3-yl) pinacol boronate with DEA in ether forms a tetracoordinated adduct within 30 minutes (84% yield), followed by hydrolysis in 0.1 M HCl to isolate the boronic acid. Acidic resins or KHF₂ facilitate trifluoroborate intermediates, though silica gel exposure risks protodeboronation.
Table 3: Pinacol Deprotection Efficiency
Substrate | Deprotection Method | Yield (%) | Reference |
---|---|---|---|
Allyl pinacol boronate | DEA/HCl | 90 | |
Benzyl pinacol boronate | KHF₂ aqueous | 95 | |
Cyclohexyl pinacol boronate | TMSCl/MeOH | 79 |
Chiral Pd catalysts induce stereoselectivity in dihydrofuran boronate synthesis. PHOX ligands enforce anti migratory insertion in conjunctive cross-coupling, achieving 98:2 enantiomeric ratios for spirocyclic products. Substrate preorganization in cyclic ate complexes aligns the B–C bond and alkene π-system, minimizing racemization. Diastereoselective routes exploit continuous stereocenters: (R)-L9 catalyst converts enantiomerically enriched secondary boronates to trisubstituted cyclopentanes with 95:5 dr.
Key Mechanistic Insights:
Irritant